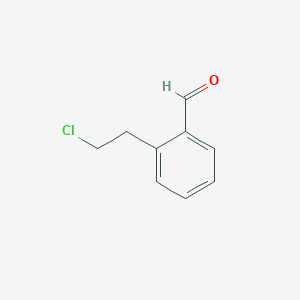

2-(2-Chloroethyl)benzaldehyde

Description

Significance of Halogenated Benzaldehydes in Synthetic Organic Methodologies

Halogenated benzaldehydes are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring are substituted by halogen atoms. nih.govmdpi.com This substitution significantly influences the compound's chemical and physical properties, rendering them valuable intermediates in various synthetic applications. nih.govmdpi.com The presence of a halogen atom increases the reactivity of the aromatic ring, making these compounds useful starting materials for creating a wide range of organic molecules. nih.govmdpi.com

The aldehyde functional group itself is highly reactive, participating in reactions such as oxidation to form carboxylic acids and reduction to yield alcohols. The addition of a halogen provides another reactive site, enabling transformations like nucleophilic substitution and cross-coupling reactions. This dual reactivity is a cornerstone of their utility. For instance, research has shown that carbon tetrabromide (CBr₄) can act as a halogen bond donor catalyst to selectively activate benzaldehydes for the synthesis of α,β-unsaturated ketones, a class of compounds that includes medicinally important chalcones. organic-chemistry.org

Table 2: Applications of Halogenated Benzaldehydes in Synthesis

| Application Area | Description |

|---|---|

| Pharmaceuticals | Serve as key building blocks for active pharmaceutical ingredients (APIs). nih.govmdpi.com |

| Agrochemicals | Used in the formulation of pesticides. nih.govmdpi.com |

| Dyes and Pigments | Act as precursors in the synthesis of various colorants. nih.govmdpi.com |

| Material Science | Employed in creating functional materials, such as smart polymers through reactions like the Wittig reaction. chemrxiv.org |

The position and type of halogen substituent can be tuned to control the regioselectivity and efficiency of subsequent reactions, making halogenated benzaldehydes versatile tools for synthetic chemists.

Overview of Research Trajectories for Alkyl Halide-Substituted Aromatic Aldehydes

The presence of an alkyl halide chain on an aromatic aldehyde, as seen in 2-(2-chloroethyl)benzaldehyde, introduces a functional group that is central to many modern synthetic strategies. Research in this area often focuses on leveraging the reactivity of the carbon-halogen bond. Alkyl halides are versatile substrates for a wide array of transformations, including nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions, which allow for their conversion into numerous other functional groups like alcohols, ethers, and azides. masterorganicchemistry.com

A significant trajectory in contemporary research is the use of these compounds in cross-coupling reactions. While historically challenging, the direct acylation of unactivated alkyl halides with aldehydes through N-heterocyclic carbene (NHC) organocatalysis has emerged as a method to rapidly synthesize various ketones from readily available starting materials under mild conditions. researchgate.net This represents a move away from traditional, often harsh, reaction conditions. researchgate.net

Another active area of investigation is the development of one-pot procedures for the synthesis of aldehydes directly from alkyl halides. thieme-connect.com Ruthenium chloride has been used as a catalyst for the efficient conversion of benzylic or primary alkyl halides into aldehydes in an aqueous medium, showcasing a trend towards more sustainable and pot-economical synthetic methods. thieme-connect.com This approach is notable for its functional group tolerance, including the retention of halogen atoms on the aromatic ring. thieme-connect.com

Table 3: Key Research Trends for Alkyl Halide-Substituted Aromatic Aldehydes

| Research Area | Focus | Significance |

|---|---|---|

| Cross-Coupling Reactions | Developing novel catalytic systems (e.g., NHC organocatalysis) for coupling alkyl halides with aldehydes. researchgate.net | Provides mild and efficient routes to complex molecules like ketones. researchgate.net |

| C-H Functionalization | Using aldehydes as coupling partners for the direct functionalization of C-H bonds in (hetero)arenes. chemrevlett.com | Offers a cost-effective and atom-economical strategy, avoiding pre-functionalized starting materials. chemrevlett.com |

| One-Pot Syntheses | Converting alkyl halides directly to aldehydes using catalysts like ruthenium chloride in green solvents. thieme-connect.com | Improves pot-economy and sustainability compared to traditional multi-step methods. thieme-connect.com |

| Photocatalysis | Utilizing light-mediated reactions, often in combination with metal catalysts, for carbonylation and other transformations of alkyl halides. researchgate.net | Enables reactions under mild conditions and expands the scope of applicable substrates. researchgate.net |

These research directions highlight a broader trend in organic synthesis toward developing more efficient, selective, and environmentally benign methodologies for constructing complex organic molecules from simple, readily available precursors.

Historical Context and Evolution of Research on Chloroethyl-Containing Aromatic Compounds

The study of chloroethyl-containing aromatic compounds is rooted in the broader history of aromatic chemistry, which began to flourish in the 19th century. aromaticsonline.eu The concept of "aromaticity" itself evolved from early observations of fragrance to a more rigorous definition based on electronic structure, notably with Hückel's rule in 1931. aromaticsonline.eunih.gov The foundational structure of benzene was famously proposed by August Kekulé in 1865. nih.gov

A pivotal moment in the synthesis of halogenated aromatic compounds was the discovery of the Blanc chloromethylation reaction in 1923 by Gustave Louis Blanc. wikipedia.org This reaction, which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, provided the first reliable method for introducing a chloromethyl group onto an aromatic ring. wikipedia.org This development was crucial, as it opened the door for the systematic preparation of a wide variety of chloromethylated arenes.

Initially, the primary application of these chloromethylated compounds was as alkylating agents in organic synthesis. The reactivity of the benzylic chloride allowed for the attachment of the aromatic moiety to other molecules. Over time, chemists began to explore more complex structures, including those with longer alkyl chains like the chloroethyl group. The introduction of the chloroethyl group, as in 2-(2-chloroethyl)benzaldehyde, provided a different kind of reactivity. Unlike the benzylic chloride in a chloromethylated compound, the chloroethyl group is a primary alkyl halide, offering different reaction kinetics and pathways for nucleophilic substitution and elimination. This expanded the synthetic utility of halogenated aromatic compounds beyond simple alkylation, allowing for the construction of more diverse and complex molecular frameworks, including those found in pharmaceuticals and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRVEOGRMZVRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chloroethyl Benzaldehyde and Derivatives

Direct Synthesis Approaches to 2-(2-Chloroethyl)benzaldehyde

Direct synthesis strategies aim to construct the 2-(2-Chloroethyl)benzaldehyde molecule from simpler aromatic precursors. These methods involve key chemical transformations such as introducing the chloroethyl side chain onto a benzaldehyde-related scaffold or adding the aldehyde group to a benzene (B151609) ring that already possesses the chloroethyl moiety.

One potential pathway for synthesizing the title compound is through Friedel-Crafts alkylation, a fundamental reaction for attaching alkyl groups to an aromatic ring. This electrophilic aromatic substitution reaction typically involves an alkyl halide, a Lewis acid catalyst (such as aluminum chloride, AlCl₃), and an aromatic substrate. In a hypothetical synthesis of 2-(2-Chloroethyl)benzaldehyde, this could involve reacting a suitable benzaldehyde (B42025) precursor with a chloroethylating agent. However, a more feasible approach involves the alkylation of an arene like benzene or toluene (B28343) with an N-(2-chloroethyl)benzaldimine in the presence of aluminum trichloride, which after hydrolysis can yield related arylethylamine products. The direct Friedel-Crafts alkylation of benzaldehyde itself is challenging due to the deactivating nature of the aldehyde group, which makes the aromatic ring less nucleophilic.

Table 1: Key Aspects of Friedel-Crafts Alkylation

| Feature | Description |

|---|---|

| Reaction Type | Electrophilic Aromatic Substitution |

| Reactants | Aromatic Compound, Alkylating Agent (e.g., Alkyl Halide) |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) |

| Key Intermediate | Carbocation |

| Challenges | Polyalkylation, Carbocation Rearrangements, Substrate Limitations (deactivated rings are poor substrates) |

A more practical direct synthesis involves the formylation of an aromatic precursor that already contains the 2-chloroethyl group, namely (2-chloroethyl)benzene (B74947). Formylation introduces an aldehyde group (-CHO) onto the aromatic ring. Several named reactions are effective for this purpose, including the Vilsmeier-Haack and Gattermann-Koch reactions.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. The ethyl group of (2-chloroethyl)benzene is an ortho-, para-directing activator. Therefore, the formylation would be expected to yield a mixture of ortho and para isomers, from which the desired 2-(2-chloroethyl)benzaldehyde (ortho product) would need to be separated.

The Gattermann-Koch reaction is another method for formylating aromatic rings, using carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst mixture of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl). This reaction is generally suitable for alkylbenzenes but is not applicable to phenol (B47542) or phenol ether substrates. Similar to the Vilsmeier-Haack reaction, it would produce a mixture of ortho and para isomers when applied to (2-chloroethyl)benzene.

Table 2: Comparison of Formylation Reactions

| Reaction | Reagents | Substrate Suitability |

|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, followed by aqueous workup | Electron-rich aromatic and heteroaromatic compounds |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene and alkylbenzenes |

Synthesis of Analogs and Derivatives Incorporating the 2-(2-Chloroethyl)benzaldehyde Skeleton

The synthesis of derivatives often involves modifying a closely related precursor or utilizing the reactivity of the aldehyde functional group present in 2-(2-chloroethyl)benzaldehyde.

A common and efficient method for preparing 2-(2-chloroethyl)benzaldehyde is through the chlorination of its corresponding alcohol, 2-(2-hydroxyethyl)benzaldehyde (B15358038). This transformation is a standard functional group conversion. Thionyl chloride (SOCl₂) is a widely used reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds by converting the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. This method is generally high-yielding and avoids the regioselectivity issues associated with direct formylation of (2-chloroethyl)benzene. The reaction of β-amino alcohols with thionyl chloride has been studied computationally to understand the mechanisms leading to chloroalkanes.

Reaction Scheme:

2-(2-hydroxyethyl)benzaldehyde + SOCl₂ → 2-(2-chloroethyl)benzaldehyde + SO₂ + HCl

This approach is often preferred due to the ready availability of the starting hydroxyethyl (B10761427) precursor and the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.

The aldehyde group in 2-(2-chloroethyl)benzaldehyde is a versatile functional handle for synthesizing a wide array of derivatives, particularly through condensation reactions with primary amines.

Aldehydes readily react with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. The reaction is typically reversible and can be catalyzed by either acid or base.

General Reaction:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

In the context of 2-(2-chloroethyl)benzaldehyde, it can be reacted with various primary amines (aliphatic or aromatic) to generate a library of corresponding Schiff base derivatives. These reactions are fundamental in synthetic chemistry for creating carbon-nitrogen double bonds. The formation of the imine can often be driven to completion by removing the water that is formed, for instance, by azeotropic distillation.

Table 3: Examples of Primary Amines for Schiff Base Formation

| Amine Type | Example | Resulting Schiff Base Derivative Class |

|---|---|---|

| Aliphatic | Ethylamine | N-Ethyl imine |

| Aromatic | Aniline | N-Phenyl imine (Anil) |

| Substituted Aromatic | p-Chloroaniline | N-(p-Chlorophenyl) imine |

| Functionalized | Ethanolamine | N-(2-Hydroxyethyl) imine |

Condensation Reactions Utilizing the Aldehyde Functionality of 2-(2-Chloroethyl)benzaldehyde

Synthesis of Hydrazone Derivatives

The aldehyde functional group of 2-(2-chloroethyl)benzaldehyde serves as an electrophilic site for condensation reactions with nucleophilic nitrogen compounds. The synthesis of hydrazone derivatives is a prominent example of this reactivity. This reaction typically involves the acid-catalyzed condensation of the aldehyde with a hydrazine (B178648) derivative, such as a substituted hydrazine or a hydrazide.

The general mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of the benzaldehyde. This is followed by a proton transfer and subsequent dehydration, typically facilitated by a catalytic amount of acid (e.g., acetic acid), to yield the stable C=N bond of the hydrazone. The reaction is often carried out under reflux in a suitable solvent like ethanol. nih.govnih.gov

Hydrazones are of significant interest due to their unique chemical properties and their role as intermediates in the synthesis of various heterocyclic compounds. nih.gov The presence of the chloroethyl group on the benzaldehyde ring is generally maintained under these conditions, providing a valuable handle for further synthetic modifications.

| Aldehyde Reactant | Hydrazine/Hydrazide Reactant | Catalyst/Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 2-(2-Chloroethyl)benzaldehyde | Isonicotinic hydrazide | Acetic Acid / Ethanol | Reflux, 2.5-3 h | Isonicotinoyl hydrazone derivative |

| 2-(2-Chloroethyl)benzaldehyde | Thiosemicarbazide (B42300) | Acetic Acid / Ethanol | Reflux | Thiosemicarbazone derivative |

| 2-(2-Chloroethyl)benzaldehyde | 4-Hydrazinobenzoic acid | Glacial Acetic Acid / Ethanol | Reflux, 45 min | Carboxy-substituted hydrazone |

| 2-(2-Chloroethyl)benzaldehyde | Phenylhydrazine | Acetic Acid / Methanol (B129727) | Reflux | Phenylhydrazone derivative |

Knoevenagel Condensation and Related Olefination Processes

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. libretexts.org For 2-(2-chloroethyl)benzaldehyde, this reaction provides a pathway to α,β-unsaturated compounds, which are valuable synthetic intermediates.

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to form a carbanion. msu.edu This nucleophilic carbanion then attacks the carbonyl carbon of 2-(2-chloroethyl)benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to produce the final conjugated product. The choice of active methylene compound, catalyst, and reaction conditions can influence the outcome and yield of the reaction. For instance, using malonic acid in the presence of pyridine, a modification known as the Doebner modification, often leads to condensation followed by decarboxylation. msu.edu

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Solvent | Conditions | Major Product Type | Reference Finding |

|---|---|---|---|---|---|

| 2-(2-Chloroethyl)benzaldehyde | Diethyl malonate | Piperidine, Acetic Acid / Benzene | 80 °C, 1.5 h | Benzylidene malonate | Short reaction times favor the initial condensation product. |

| 2-(2-Chloroethyl)benzaldehyde | Malononitrile | Piperidine / Ethanol | Reflux | 2-(2-(2-Chloroethyl)benzylidene)malononitrile | A standard method for producing electron-deficient alkenes. libretexts.org |

| 2-(2-Chloroethyl)benzaldehyde | Ethyl acetoacetate | Piperidine / Ethanol | 0 °C to RT | Ethyl 2-acetyl-3-(2-(2-chloroethyl)phenyl)acrylate | Reaction proceeds readily with β-keto esters. libretexts.org |

| 2-(2-Chloroethyl)benzaldehyde | Malonic Acid | Pyridine | Reflux | 3-(2-(2-Chloroethyl)phenyl)acrylic acid | Doebner modification leads to condensation and decarboxylation. msu.edu |

Reactions Involving the Chloroethyl Side Chain

Elimination Reactions Leading to Vinyl Group Formation

The chloroethyl side chain of 2-(2-chloroethyl)benzaldehyde can undergo a dehydrochlorination reaction to form a vinyl group, yielding 2-vinylbenzaldehyde. This transformation is a classic example of a base-induced elimination reaction. Given that the substrate is a primary alkyl halide, the reaction typically proceeds through a bimolecular elimination (E2) mechanism.

The E2 mechanism is a single-step process where a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the chlorine atom), while simultaneously the C-Cl bond breaks and a new π-bond is formed. To favor elimination over a competing bimolecular nucleophilic substitution (SN2), a strong, sterically hindered base is often employed.

| Base | Solvent | Typical Conditions | Expected Product | Rationale |

|---|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) or tert-Butanol | Room Temp to Reflux | 2-Vinylbenzaldehyde | Strong, sterically hindered base that favors E2 elimination over SN2 substitution. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile (B52724) or Toluene | Room Temp to Reflux | 2-Vinylbenzaldehyde | Strong, non-nucleophilic amine base commonly used for dehydrohalogenations. |

| Sodium hydride (NaH) | Dimethylformamide (DMF) or THF | 0 °C to Room Temp | 2-Vinylbenzaldehyde | Strong, non-nucleophilic base that irreversibly deprotonates to initiate elimination. |

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The carbon atom bonded to the chlorine in the chloroethyl side chain is an electrophilic center, susceptible to attack by nucleophiles. This allows for the displacement of the chloride ion via a nucleophilic substitution reaction. As a primary alkyl halide, 2-(2-chloroethyl)benzaldehyde is expected to react predominantly through an SN2 mechanism.

The SN2 (bimolecular nucleophilic substitution) pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). This process avoids the formation of a highly unstable primary carbocation, which would be required for an SN1 mechanism. The SN1 pathway involves a two-step process with a carbocation intermediate and is typically favored for tertiary and some secondary alkyl halides in polar, protic solvents. For the primary chloride in 2-(2-chloroethyl)benzaldehyde, the SN2 pathway is strongly favored with a wide variety of nucleophiles.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Hydroxide (-OH) | Sodium Hydroxide (NaOH) | (C₆H₄)(CHO)CH₂CH₂OH | 2-(2-Hydroxyethyl)benzaldehyde |

| Alkoxide (-OR) | Sodium Methoxide (NaOCH₃) | (C₆H₄)(CHO)CH₂CH₂OCH₃ | 2-(2-Methoxyethyl)benzaldehyde |

| Cyanide (-CN) | Sodium Cyanide (NaCN) | (C₆H₄)(CHO)CH₂CH₂CN | 3-(2-Formylphenyl)propanenitrile |

| Azide (B81097) (-N₃) | Sodium Azide (NaN₃) | (C₆H₄)(CHO)CH₂CH₂N₃ | 2-(2-Azidoethyl)benzaldehyde |

| Amine (R₂NH) | Dimethylamine ((CH₃)₂NH) | (C₆H₄)(CHO)CH₂CH₂N(CH₃)₂ | 2-(2-(Dimethylamino)ethyl)benzaldehyde |

Advanced Synthetic Techniques Applicable to 2-(2-Chloroethyl)benzaldehyde Chemistry

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) is an advanced technique that utilizes microwave irradiation to heat chemical reactions. This method often leads to dramatic reductions in reaction times, increased product yields, and improved reaction purity compared to conventional heating methods. The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Many of the reactions applicable to 2-(2-chloroethyl)benzaldehyde, such as hydrazone formation, Knoevenagel condensations, and nucleophilic substitutions, can be significantly enhanced using microwave irradiation. For instance, condensation reactions involving substituted benzaldehydes have been shown to proceed much faster and with higher yields under microwave conditions. This technique is particularly valuable for accelerating slow reactions and for high-throughput synthesis in medicinal chemistry and materials science.

| Reaction Type | Heating Method | Reaction Time | Yield | Reference Finding |

|---|---|---|---|---|

| Crossed Aldol Condensation | Conventional (Stirring) | > 1 hour | Lower | The MAOS method was found to be more efficient and environmentally friendly for synthesizing dibenzylidenecyclohexanone derivatives. |

| Microwave (MAOS) | 2 minutes | up to 98-100% | ||

| Tandem Annulation (Hydrazonal + Acetoacetanilide) | Conventional (Thermal) | 2 hours | 50% (Product 1), 40% (Product 2) | Microwave irradiation not only reduced reaction time from 2 hours to 3 minutes but also improved the chemoselectivity of the reaction. |

| Microwave (200 W) | 3 minutes | 65% (Product 1), 28% (Product 2) | ||

| Ugi Multicomponent Reaction | Conventional | 24 hours | 49% | Microwave use consistently increased the yield, reduced side product formation, and drastically cut the reaction time. |

| Microwave | 50 minutes | 82% |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the design of synthetic routes for complex molecules like 2-(2-chloroethyl)benzaldehyde is crucial for minimizing environmental impact and enhancing laboratory safety. imist.ma The philosophy of green chemistry is articulated through twelve core principles, which advocate for practices such as waste prevention, maximization of atom economy, use of less hazardous chemical syntheses, and employment of safer solvents and renewable feedstocks. acs.orgrjpn.org When designing a synthesis for 2-(2-chloroethyl)benzaldehyde and its derivatives, these principles serve as a guiding framework to develop more sustainable and efficient chemical processes.

A key principle in green synthetic design is atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. chemrxiv.orgprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal or no waste byproducts. chemrxiv.orgjocpr.com For instance, a Diels-Alder reaction is an example of a highly atom-efficient process that can be chemo-, regio-, diastereo-, and enantioselective. primescholars.com In contrast, traditional methods that often rely on stoichiometric reagents and protecting groups can lead to significant waste generation and poor atom economy. skpharmteco.com

The choice of reagents and catalysts is another cornerstone of green synthetic design. The shift from stoichiometric reagents to catalytic alternatives is a primary goal. Catalytic reagents are used in small amounts and can be recycled, reducing both waste and cost. acs.org For the synthesis of benzaldehyde analogs, environmentally friendly oxidants like hydrogen peroxide (H₂O₂) are preferred over hazardous reagents such as sodium periodate (B1199274) (NaIO₄), which produce inorganic halide waste. tandfonline.comtandfonline.com Similarly, the use of phase-transfer catalysts like β-cyclodextrin in aqueous media allows reactions to proceed under milder and cleaner conditions. acs.orgresearchgate.net

Solvent selection profoundly influences the environmental footprint of a synthetic process. Traditional syntheses often employ volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. imist.manih.gov For example, the synthesis of certain benzaldehyde derivatives has been successfully demonstrated in water, which not only reduces toxicity but can also simplify product isolation. nih.gov

Furthermore, the principle of using renewable feedstocks is gaining traction, aiming to replace petrochemical-based starting materials with those derived from biomass. rsc.orgnih.gov Lignin, a component of wood, and other biomass sources can be processed to yield valuable platform chemicals like vanillin (B372448) and benzaldehyde. rsc.orgresearchgate.net This approach moves towards a more sustainable chemical industry by utilizing abundant, carbon-neutral resources. nrel.gov

Process intensification technologies, such as reactive distillation, also align with green chemistry principles by combining reaction and separation into a single unit. This can lead to higher conversions, shorter reaction times, and reduced energy consumption compared to conventional batch processes. acs.orgresearchgate.net

By applying these principles, a hypothetical green synthetic route for 2-(2-chloroethyl)benzaldehyde can be envisioned. Such a route would prioritize high atom economy, utilize catalytic and non-toxic reagents, employ a benign solvent system, and ideally, start from a renewable precursor. This approach contrasts sharply with traditional multistep syntheses that may involve hazardous reagents and generate significant waste streams.

Interactive Data Table: Comparison of Hypothetical Synthetic Routes

The following table provides a comparative analysis between a plausible traditional synthetic route and a conceptual green route for the synthesis of 2-(2-Chloroethyl)benzaldehyde, based on key green chemistry metrics.

| Metric | Traditional Route (Hypothetical) | Green Route (Hypothetical) | Justification for Green Route |

| Starting Material | Petroleum-derived Toluene | Biomass-derived 2-Phenylethanol | Utilizes a renewable feedstock, reducing reliance on fossil fuels. rsc.orgnih.gov |

| Key Transformation | Friedel-Crafts acylation followed by multiple reduction/oxidation steps | Direct C-H functionalization/catalytic oxidation | Reduces the number of synthetic steps, improving overall yield and reducing waste. acs.org |

| Atom Economy | Low (<50%) | High (>80%) | Maximizes the incorporation of reactant atoms into the final product, minimizing byproducts. acs.orgchemrxiv.org |

| Reagents | Stoichiometric AlCl₃, hazardous chlorinating agents, heavy metal oxidants | Catalytic system (e.g., transition metal), safer chlorinating source, H₂O₂ or air as oxidant | Avoids hazardous and stoichiometric reagents in favor of safer, recyclable catalysts. acs.orgtandfonline.com |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or bio-based solvent (e.g., Ethanol) | Eliminates the use of toxic and environmentally persistent organic solvents. imist.manih.gov |

| Process Mass Intensity (PMI) | High (>100 kg waste/kg product) | Low (<20 kg waste/kg product) | Drastically reduces the total mass of materials (water, solvents, reagents) used to produce a given mass of product. |

| Energy Consumption | High (multiple steps, heating/cooling cycles) | Moderate (fewer steps, potentially milder conditions) | A telescoped or one-pot synthesis reduces the number of unit operations and associated energy demands. acs.org |

Advanced Spectroscopic and Analytical Characterization of 2 2 Chloroethyl Benzaldehyde

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(2-chloroethyl)benzaldehyde is characterized by several key absorption bands that confirm the presence of its principal functional groups. The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1690-1715 cm⁻¹. docbrown.infomasterorganicchemistry.com The position within this range can be influenced by the electronic effects of the aromatic ring. Aromatic C-H stretching vibrations are observed as a series of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the chloroethyl group appear as bands just below 3000 cm⁻¹. docbrown.info

Further characteristic absorptions include those for the aromatic ring C=C stretching, which are seen in the 1450-1600 cm⁻¹ region. docbrown.info The C-Cl stretching vibration of the chloroethyl group gives rise to a moderate to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹. The ortho-substitution pattern on the benzene (B151609) ring can also be inferred from the C-H out-of-plane bending vibrations, which typically result in a strong band around 750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch of the aldehyde is also observable in the Raman spectrum, typically as a strong band. Aromatic ring vibrations, particularly the "ring breathing" mode around 1000 cm⁻¹, often produce a strong and characteristic Raman signal. The symmetric C-C stretching of the aromatic ring is also Raman active. While the C-Cl stretch is visible, it is often weaker in Raman than in IR spectra.

The combination of IR and Raman data allows for a comprehensive analysis of the molecule's functional groups, confirming the presence of the aldehyde, the substituted benzene ring, and the chloroethyl side chain.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 2960 | Medium |

| Aldehyde C-H Stretch | IR | ~2720 and ~2820 (Fermi doublet) | Weak-Medium |

| Aldehyde C=O Stretch | IR/Raman | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | IR | 600 - 800 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum of 2-(2-chloroethyl)benzaldehyde provides definitive information about the number and connectivity of hydrogen atoms. The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the anisotropy of the carbonyl group, resulting in a characteristic singlet peak far downfield, typically between 9.9 and 10.5 ppm. ulethbridge.careddit.com

The aromatic region of the spectrum, expected between 7.2 and 7.9 ppm, will display a complex multiplet pattern corresponding to the four protons on the benzene ring. docbrown.info Due to the ortho-substitution, none of these protons are chemically equivalent, leading to intricate spin-spin coupling. The proton ortho to the aldehyde group is typically the most deshielded of the aromatic protons.

The chloroethyl side chain gives rise to two distinct signals. The two protons on the carbon adjacent to the aromatic ring (Ar-CH₂-) are expected to appear as a triplet around 3.1-3.4 ppm. The two protons on the carbon bonded to the chlorine atom (-CH₂Cl) are more deshielded and will appear as a triplet further downfield, around 3.7-3.9 ppm. These two signals will be triplets due to coupling with each other (vicinal coupling).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

|---|---|---|---|

| -CHO | 9.9 - 10.5 | 1H | s (singlet) |

| Ar-H | 7.2 - 7.9 | 4H | m (multiplet) |

| Ar-CH₂- | 3.1 - 3.4 | 2H | t (triplet) |

| -CH₂Cl | 3.7 - 3.9 | 2H | t (triplet) |

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment in the molecule. For 2-(2-chloroethyl)benzaldehyde, nine distinct signals are expected. The carbonyl carbon of the aldehyde is the most deshielded, appearing at a characteristic chemical shift between 190 and 200 ppm. docbrown.infolibretexts.org

The six carbons of the aromatic ring will produce signals in the 125-150 ppm range. libretexts.org Two of these will be quaternary (lacking attached protons) and will typically have a lower intensity. The carbon atom attached to the aldehyde group (C1) and the carbon attached to the chloroethyl group (C2) are the quaternary carbons. The remaining four are CH carbons. The chemical shifts are influenced by the electronic effects of both substituents.

The two aliphatic carbons of the chloroethyl side chain will appear in the upfield region of the spectrum. The carbon atom attached to the chlorine (-CH₂Cl) is expected around 40-45 ppm, while the benzylic carbon (Ar-CH₂) is expected at a slightly lower chemical shift, around 30-35 ppm. libretexts.orgoregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 200 |

| Ar-C (quaternary) | 135 - 145 |

| Ar-C (CH) | 125 - 135 |

| -CH₂Cl | 40 - 45 |

| Ar-CH₂- | 30 - 35 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for 2-(2-chloroethyl)benzaldehyde would show a molecular ion peak (M⁺) at m/z 168, corresponding to the monoisotopic mass of the molecule (C₉H₉³⁵ClO). uni.lu A key feature would be the isotopic peak at m/z 170 (M+2) with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

The fragmentation pattern provides structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺). docbrown.infolibretexts.org For this specific molecule, significant fragment ions would likely include:

m/z 139: Loss of the formyl radical (-CHO), [M-29]⁺.

m/z 133: Loss of a chlorine radical (-Cl), [M-35]⁺.

m/z 119: Loss of the chloroethyl side chain.

m/z 91: A common fragment corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), formed via rearrangement.

The base peak (the most intense peak) in the spectrum would correspond to the most stable fragment ion formed.

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. nih.gov For 2-(2-chloroethyl)benzaldehyde, the ESI-MS spectrum in positive ion mode would be expected to show a prominent ion at m/z 169.0415, corresponding to the protonated molecule [C₉H₁₀³⁵ClO]⁺. uni.lu An accompanying isotopic peak at m/z 171 would also be present. A sodium adduct may also be observed at m/z 191.0234 ([C₉H₉³⁵ClONa]⁺) with its corresponding isotopic peak at m/z 193. uni.lu

When coupled with a high-resolution mass spectrometer (HRMS), the exact mass of these ions can be determined with high precision, allowing for the unambiguous calculation of the elemental formula. This is a powerful tool for confirming the molecular formula of the compound and distinguishing it from other isomers.

| Technique | Predicted m/z | Assignment |

|---|---|---|

| EI-MS | 168 / 170 | [M]⁺ (Molecular ion with ³⁵Cl / ³⁷Cl) |

| EI-MS | 139 | [M-CHO]⁺ |

| EI-MS | 133 | [M-Cl]⁺ |

| ESI-MS | 169.0415 / 171.0385 | [M+H]⁺ (Protonated molecule with ³⁵Cl / ³⁷Cl) |

| ESI-MS | 191.0234 / 193.0205 | [M+Na]⁺ (Sodium adduct with ³⁵Cl / ³⁷Cl) |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

For instance, studies on other benzaldehyde (B42025) derivatives, such as 4-[bis(2-chloroethyl)amino]benzaldehyde, have been conducted. These analyses reveal detailed crystallographic information, including the crystal system, space group, and unit cell dimensions. It is predicted that in a compound like 2-(2-chloroethyl)benzaldehyde, the aldehyde group would be largely coplanar with the benzene ring, while the chloroethyl side chain would likely adopt a staggered conformation to minimize steric strain. A comprehensive XRD analysis of 2-(2-chloroethyl)benzaldehyde would be required to definitively establish its crystal packing and molecular geometry.

Table 1: Illustrative Crystallographic Data for a Related Benzaldehyde Derivative (4-[bis(2-chloroethyl)amino]benzaldehyde) This data is provided as an example of the parameters obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3704 |

| b (Å) | 20.0520 |

| c (Å) | 12.4990 |

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is an essential tool for the separation, identification, and purity assessment of chemical compounds. Various chromatographic techniques are employed to analyze 2-(2-chloroethyl)benzaldehyde, each offering distinct advantages.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring reaction progress and assessing the purity of a sample. nih.govlibretexts.org For a compound like 2-(2-chloroethyl)benzaldehyde, the stationary phase is typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel. nih.gov

The separation principle relies on the differential partitioning of the compound between the stationary phase and a liquid mobile phase. A solvent system (mobile phase) is chosen based on the polarity of the analyte. Given that benzaldehydes are moderately polar, a mixture of a non-polar solvent (like hexane (B92381) or pentane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is often used. The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given set of conditions and can be used for identification. libretexts.orgchemistryhall.com Visualization is typically achieved under UV light, as the aromatic ring absorbs UV radiation. nih.gov

Table 2: Illustrative TLC Retention Factors (Rf) for 2-(2-Chloroethyl)benzaldehyde in Various Solvent Systems These values are hypothetical and serve to demonstrate the effect of mobile phase polarity on separation.

| Mobile Phase (v/v) | Expected Rf Value | Rationale |

|---|---|---|

| 9:1 Hexane / Ethyl Acetate | 0.25 | Low polarity eluent results in stronger interaction with the silica stationary phase and lower Rf. |

| 7:3 Hexane / Ethyl Acetate | 0.45 | Increased eluent polarity reduces interaction with the stationary phase, causing the compound to travel further. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of compounds. For the analysis of benzaldehyde derivatives, reverse-phase HPLC (RP-HPLC) is the most common mode. sielc.com In this method, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture.

A typical mobile phase for analyzing a compound like 2-(2-chloroethyl)benzaldehyde would consist of a mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid (like phosphoric or acetic acid) to improve peak shape. sielc.comresearchgate.net The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm). researchgate.netresearchgate.net The retention time is a unique identifier under specific conditions, and the peak area is proportional to the concentration, allowing for accurate purity determination.

Table 3: Typical HPLC Parameters for Analysis of a Benzaldehyde Derivative These parameters are representative of a standard method for purity assessment. researchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for identifying and quantifying volatile and semi-volatile compounds. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. The sample is first vaporized and separated on a long capillary column (e.g., coated with a non-polar or mid-polar stationary phase like OV-101 or one with polyethylene (B3416737) glycol). nih.govresearchgate.net

As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized. The resulting mass spectrum provides two key pieces of information: the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a unique fragmentation pattern that serves as a "molecular fingerprint" for structural confirmation. This technique is highly sensitive and specific, making it ideal for purity confirmation and the identification of trace impurities.

Table 4: Predicted Mass Spectrometry Data for 2-(2-Chloroethyl)benzaldehyde (C₉H₉ClO)

| Parameter | Predicted Value/Ion |

|---|---|

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Molecular Ion Peak (M+) | m/z 168 (with ³⁵Cl), m/z 170 (with ³⁷Cl, ~1/3 intensity) |

| Key Fragment Ion | m/z 139 ([M-CHO]⁺) |

| Key Fragment Ion | m/z 133 ([M-Cl]⁺) |

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For a solid organic compound like 2-(2-chloroethyl)benzaldehyde, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, melting point, and purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. A TGA thermogram for 2-(2-chloroethyl)benzaldehyde would show a stable baseline at lower temperatures, followed by a sharp drop in mass at the onset of thermal decomposition. This allows for the determination of the temperature range over which the compound is stable and the kinetics of its decomposition. The decomposition of a chloro-compound may involve the release of hydrogen chloride. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com A DSC scan of 2-(2-chloroethyl)benzaldehyde would exhibit a sharp endothermic peak corresponding to its melting point. The temperature of this peak provides an accurate melting point, and the sharpness of the peak is an indicator of the compound's purity. Broader peaks often suggest the presence of impurities.

Table 5: Illustrative Thermal Properties of 2-(2-Chloroethyl)benzaldehyde These values are hypothetical and represent typical data obtained from thermal analysis.

| Analysis | Parameter | Illustrative Value |

|---|---|---|

| DSC | Melting Point (Onset) | 68 °C |

| DSC | Melting Point (Peak) | 70 °C |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. For halogen-containing compounds, the analysis can be extended to include the specific halogen. This data is crucial for verifying the empirical formula of a newly synthesized or purified compound.

The experimentally determined percentages of carbon, hydrogen, and chlorine in a sample of 2-(2-chloroethyl)benzaldehyde are compared against the theoretical values calculated from its molecular formula, C₉H₉ClO. A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Table 6: Elemental Analysis Data for 2-(2-Chloroethyl)benzaldehyde (Formula: C₉H₉ClO)

| Element | Theoretical % | Experimental % (Illustrative) |

|---|---|---|

| Carbon (C) | 64.11% | 64.02% |

| Hydrogen (H) | 5.38% | 5.41% |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-(2-Chloroethyl)benzaldehyde |

| 4-[bis(2-chloroethyl)amino]benzaldehyde |

| Acetonitrile |

| Benzaldehyde |

| Benzoic acid |

| Benzyl alcohol |

| Diethyl ether |

| Ethyl acetate |

| Hexane |

| Hydrogen chloride |

| Pentane |

| Phosphoric acid |

| Polyethylene glycol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for probing the electronic transitions within a molecule. For 2-(2-Chloroethyl)benzaldehyde, the UV-Vis spectrum is primarily dictated by the benzaldehyde chromophore, which consists of a benzene ring conjugated with a carbonyl group. This conjugation gives rise to characteristic absorption bands corresponding to specific electronic transitions. While direct experimental UV-Vis spectral data for 2-(2-Chloroethyl)benzaldehyde is not extensively reported in the literature, its spectroscopic behavior can be reliably inferred from the well-documented spectra of benzaldehyde and its derivatives.

The electronic spectrum of compounds like 2-(2-Chloroethyl)benzaldehyde is characterized by two main types of transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

Detailed Research Findings

The π → π* transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the benzaldehyde moiety, these transitions are associated with the aromatic ring and the carbonyl group's double bond. These are typically high-intensity absorptions. Theoretical and experimental studies on benzaldehyde show strong absorptions around 250 nm, which are ascribed to π→π* excitations involving the benzene ring and the carbonyl group. researchgate.netuni-muenchen.deresearchgate.net Another π→π* transition of intermediate intensity is often observed around 300 nm, dominated by excitations within the aromatic ring. researchgate.netuni-muenchen.de The molar absorptivity (ε) for π → π* transitions is generally high, often in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹. researchgate.netuni-muenchen.de

The n → π* transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are characteristically of much lower intensity (ε ≈ 100 L·mol⁻¹·cm⁻¹) compared to π → π* transitions. researchgate.netuni-muenchen.de For benzaldehyde and its derivatives, this weak absorption band is typically observed at longer wavelengths, around 350 nm. researchgate.netuni-muenchen.de This transition is formally forbidden by symmetry rules, which accounts for its low molar absorptivity.

The presence of the 2-(2-chloroethyl) substituent on the benzene ring is expected to have a minor influence on the position of these absorption maxima. Alkyl groups and chloro-substituents generally cause small bathochromic (red) or hypsochromic (blue) shifts in the absorption bands of the primary chromophore. The solvent used for analysis can also influence the spectrum. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic (blue) shift, as polar solvents stabilize the non-bonding electrons in the ground state. wikipedia.org Conversely, π → π* transitions may exhibit a bathochromic (red) shift with increasing solvent polarity. wikipedia.org

Based on the analysis of benzaldehyde and related substituted compounds, the expected UV-Vis spectral data for 2-(2-Chloroethyl)benzaldehyde in a non-polar solvent like cyclohexane are summarized in the table below.

Interactive Data Table: Predicted UV-Vis Absorption Data for 2-(2-Chloroethyl)benzaldehyde

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |

| ~250 | ~10,000 | π → π | Benzene ring and Carbonyl group |

| ~300 | ~1,000 | π → π | Benzene ring |

| ~350 | ~100 | n → π* | Carbonyl group |

Reactivity and Reaction Mechanisms of 2 2 Chloroethyl Benzaldehyde

Reactivity Profiles of the Aldehyde Functionality

The aldehyde group is a primary site for chemical reactions, characterized by the polarized carbon-oxygen double bond which renders the carbonyl carbon highly electrophilic.

The carbonyl group in 2-(2-Chloroethyl)benzaldehyde is susceptible to attack by a wide array of nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophile attacking the partially positive carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. youtube.com

The reactivity of the aldehyde is influenced by both electronic and steric factors. The presence of the benzene (B151609) ring allows for resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. libretexts.org However, the electron-withdrawing nature of the chlorine atom on the side chain can partially counteract this effect. The geometry of the carbonyl group is trigonal planar, allowing the nucleophile to attack from either face, which can lead to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.orglibretexts.org Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions and the reaction with Grignard reagents to produce secondary alcohols. masterorganicchemistry.comyoutube.com

Aldehydes are readily oxidized to their corresponding carboxylic acids. The oxidation of 2-(2-Chloroethyl)benzaldehyde would yield 2-(2-Chloroethyl)benzoic acid. Various oxidizing agents can accomplish this transformation, including chromium(VI) reagents like benzyltrimethylammonium fluorochromate (BTMAFC) and benzyltrimethylammonium chlorobromate (BTMACB). sphinxsai.comnih.gov

Kinetic studies on the oxidation of substituted benzaldehydes show that the reaction is typically first order with respect to both the aldehyde and the oxidizing agent. sphinxsai.comnih.gov The reaction rate is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro (p-NO2) and cyano (p-CN) groups, increase the rate of oxidation, while electron-donating groups like methyl (p-CH3) and methoxy (p-OCH3) decrease it. sphinxsai.com This suggests that the reaction proceeds through an electron-deficient transition state. nih.gov The 2-(2-chloroethyl) group is generally considered to be weakly electron-withdrawing, suggesting its oxidation rate would be slightly faster than that of unsubstituted benzaldehyde (B42025).

Table 1: Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes by BTMAFC

| Substituent | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 298 K | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 303 K | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 308 K | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 313 K |

|---|---|---|---|---|

| p-OCH₃ | 0.25 | 0.38 | 0.52 | 0.79 |

| p-CH₃ | 0.49 | 0.72 | 1.01 | 1.45 |

| p-H | 0.98 | 1.39 | 1.95 | 2.72 |

| p-Cl | 2.15 | 2.92 | 3.89 | 5.07 |

| p-CN | 4.86 | 6.23 | 7.94 | 9.98 |

Data sourced from a kinetic study on para-substituted benzaldehydes, illustrating the effect of substituents on oxidation rates. sphinxsai.com

More recent methods for aldehyde oxidation utilize organic nitroxyl and NOx co-catalysts under aerobic conditions, which are notably mild and can preserve the stereochemistry of α-chiral aldehydes. nih.gov However, the reactivity of aromatic aldehydes with this system appears limited to electron-deficient substrates, and benzaldehyde itself shows negligible conversion. nih.gov

Reactivity of the Chloroethyl Side Chain

The 2-chloroethyl group provides a second reactive site on the molecule, primarily functioning as an electrophile in substitution and cyclization reactions and influencing thermal decomposition pathways.

The proximity of the chloroethyl side chain to the ortho-positioned aldehyde group, or to a derivative of the aldehyde, allows for the possibility of intramolecular cyclization. In related systems, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), the chloroethyl group is known to participate in intramolecular cyclization to form highly reactive N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This cyclization turns the chloroethylurea into a more potent alkylating agent. nih.gov

While the aldehyde itself may not directly cyclize with the chloroethyl chain, derivatives formed from the aldehyde could. For instance, if the aldehyde is converted to an imine or a related nitrogen-containing functional group, the nitrogen could act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a heterocyclic ring system. Such cyclization reactions are crucial in the synthesis of various nitrogen-containing heterocycles. nih.gov

Ring expansion is another potential intramolecular pathway, often driven by the formation of a more stable carbocation and the relief of ring strain. chemistrysteps.commasterorganicchemistry.com Should a carbocation form on the carbon adjacent to the benzene ring (the benzylic position of the side chain), a rearrangement involving the migration of a C-C bond from the ring could lead to the expansion of the six-membered aromatic ring to a seven-membered ring. masterorganicchemistry.comlibretexts.org These Tiffeneau-Demjanov or related semipinacol rearrangements are well-established mechanisms for ring expansion. libretexts.orgwikipedia.org

The chlorine atom on the ethyl side chain is a leaving group, making the adjacent carbon an electrophilic center for intermolecular nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting 2-(2-Chloroethyl)benzaldehyde with nucleophiles such as amines, thiols, or cyanides.

Furthermore, the chloroethyl group can participate in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While typically applied to aryl or vinyl halides, alkyl halides can also be used as coupling partners. For instance, iron-catalyzed cross-electrophile coupling has been demonstrated for benzyl halides, suggesting that the activated chloroethyl group could potentially undergo similar transformations. acs.org One-pot reduction/cross-coupling procedures have also been developed that allow for the derivatization of aldehydes using organometallic reagents, where a latent aldehyde is protected as a stable intermediate during the coupling step. rug.nl

When subjected to high temperatures, 2-(2-Chloroethyl)benzaldehyde is expected to undergo thermal decomposition. The primary mechanisms would likely involve the chloroethyl side chain and, at higher temperatures, the aldehyde group.

A key initial pathway for the chloroethyl group is dehydrochlorination—the elimination of hydrogen chloride (HCl) to form an alkene. This would convert 2-(2-Chloroethyl)benzaldehyde into 2-vinylbenzaldehyde. The thermal decomposition of related compounds like 2-chloroethanol proceeds with the elimination of HCl to yield acetaldehyde. scite.ai The pyrolysis of other chloroalkanes also shows that HCl elimination is a common and often dominant decomposition pathway.

At higher temperatures, similar to unsubstituted benzaldehyde, the molecule can fragment. The pyrolysis of benzaldehyde proceeds by breaking the C-H bond of the aldehyde group, followed by the loss of carbon monoxide (CO) to form a phenyl radical. nih.govresearchgate.net The resulting radicals can then trigger chain reactions, leading to products like benzene. nih.govresearchgate.net For 2-(2-Chloroethyl)benzaldehyde, the presence of the chloroethyl group introduces additional fragmentation possibilities. Upon heating to decomposition, it is expected to emit toxic fumes of hydrogen chloride gas and carbon oxides. nih.gov

Table 2: Pyrolysis Products of Benzaldehyde

| Temperature | Major Products | Mechanism |

|---|

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including 2-(2-Chloroethyl)benzaldehyde. In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The first step, the formation of the arenium ion, is typically the rate-determining step. The second step involves the rapid removal of a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring.

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the nature of the substituent already present. Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. Activating groups increase the electron density of the benzene ring, making it more susceptible to electrophilic attack, and typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups withdraw electron density from the ring, making it less reactive, and generally direct incoming electrophiles to the meta position.

In the case of 2-(2-Chloroethyl)benzaldehyde, the benzene ring is substituted with two groups: an aldehyde group (-CHO) and a 2-chloroethyl group (-CH₂CH₂Cl). The aldehyde group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to withdraw electron density through resonance. Consequently, the aldehyde group is a strong deactivating group and a meta-director. wikipedia.orglibretexts.org The 2-chloroethyl group, on the other hand, is weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom.

The directing effects of these two substituents will determine the position of electrophilic attack on the benzene ring of 2-(2-Chloroethyl)benzaldehyde. The aldehyde group at position 1 strongly directs incoming electrophiles to the meta positions (positions 3 and 5). The 2-chloroethyl group at position 2 will have a weaker directing effect. Given the strong meta-directing influence of the aldehyde group, electrophilic substitution is expected to occur predominantly at the meta-position relative to the aldehyde, which is position 5.

Structure-Reactivity Correlations and Mechanistic Insights

Influence of Substituent Effects on Reaction Rates and Selectivity

The rate and selectivity of electrophilic aromatic substitution reactions are significantly influenced by the electronic properties of the substituents on the aromatic ring. These effects can be quantified using linear free-energy relationships, such as the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.

The aldehyde group (-CHO) in 2-(2-Chloroethyl)benzaldehyde is a powerful deactivating group. Its electron-withdrawing nature, both through inductive and resonance effects, reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. d-nb.infoias.ac.in The 2-chloroethyl group (-CH₂CH₂Cl) is also deactivating, primarily through an inductive effect. While there is no specific Hammett constant available for the ortho-2-chloroethyl group, the constant for a para-CH₂CH₂Cl group is slightly electron-withdrawing, which supports its deactivating nature.

The combined deactivating effect of both substituents will render the aromatic ring of 2-(2-Chloroethyl)benzaldehyde significantly less reactive than benzene in electrophilic aromatic substitution reactions. The selectivity of the reaction will be primarily controlled by the powerful meta-directing aldehyde group. Therefore, electrophilic attack is expected to occur at the position meta to the aldehyde group and para to the 2-chloroethyl group (position 5).

To illustrate the influence of substituents on reaction rates, the following table presents hypothetical relative rate data for the nitration of several substituted benzenes, demonstrating the deactivating nature of the aldehyde and chloroalkyl groups.

| Compound | Substituent(s) | Relative Rate of Nitration (Benzene = 1) |

| Benzene | -H | 1 |

| Toluene (B28343) | -CH₃ | 25 |

| Chlorobenzene | -Cl | 0.033 |

| Benzaldehyde | -CHO | 1 x 10⁻⁵ |

| 2-(2-Chloroethyl)benzaldehyde | -CHO, -CH₂CH₂Cl | < 1 x 10⁻⁵ (estimated) |

This table is illustrative and provides a general comparison of reactivity based on established substituent effects. The rate for 2-(2-Chloroethyl)benzaldehyde is an estimate based on the combined deactivating effects of its substituents.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (kH/kD). In electrophilic aromatic substitution, the C-H bond at the site of substitution is broken in the second step of the reaction. If this step were rate-determining, a significant primary kinetic isotope effect would be observed.

However, for most electrophilic aromatic substitution reactions, including nitration and halogenation, the first step (the attack of the electrophile to form the arenium ion) is the slow, rate-determining step. echemi.com The subsequent C-H bond cleavage is much faster. As a result, there is typically no significant primary kinetic isotope effect observed (kH/kD ≈ 1). This has been confirmed in studies of the nitration of benzene and its derivatives. echemi.com

For 2-(2-Chloroethyl)benzaldehyde, it is expected that electrophilic substitution reactions would also proceed through a mechanism where the formation of the arenium ion is rate-determining. Therefore, it is anticipated that KIE studies for reactions such as nitration or halogenation of this compound would show a kH/kD ratio close to unity, providing evidence against the C-H bond cleavage being the rate-limiting step.

Computational and Theoretical Chemistry Studies of 2 2 Chloroethyl Benzaldehyde

Conformational Analysis and Investigation of Tautomerism

Conformational Analysis:

The conformational landscape of 2-(2-chloroethyl)benzaldehyde is primarily dictated by the rotational freedom around two key single bonds: the C(aryl)-C(aldehyde) bond and the C(aryl)-C(ethyl) bond. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring this landscape.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles associated with these bonds to identify stable conformers (local minima) and the transition states that separate them. Key dihedral angles for this analysis would be:

τ1 (O=C-C=C): Defines the orientation of the aldehyde group relative to the benzene (B151609) ring.

τ2 (C-C-CH2-CH2Cl): Defines the orientation of the chloroethyl side chain.

It is anticipated that the planar conformation, where the aldehyde group is coplanar with the benzene ring, would be the most stable due to favorable π-conjugation. However, the presence of the bulky 2-(2-chloroethyl) group could induce some out-of-plane distortion. The chloroethyl chain itself would have multiple possible orientations (e.g., gauche and anti conformers) relative to the ring, leading to several potential low-energy structures.

Table 1: Hypothetical Relative Energies of 2-(2-Chloroethyl)benzaldehyde Conformers

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| I (Global Minimum) | ~0° | anti | 0.00 |

| II | ~0° | gauche | 0.5 - 1.5 |

| III | ~180° | anti | 2.0 - 4.0 |

| IV | ~180° | gauche | 2.5 - 4.5 |

Note: This table is illustrative and based on expected trends for substituted benzaldehydes. Actual values would require specific DFT calculations.

Investigation of Tautomerism:

Tautomerism in 2-(2-chloroethyl)benzaldehyde is not expected to be a significant phenomenon under normal conditions. The most common form of tautomerism for aldehydes is keto-enol tautomerism. For this to occur, a proton would need to migrate from the aldehydic carbon to the oxygen, forming a vinyl alcohol. This process is generally energetically unfavorable for simple benzaldehydes.

Computational studies would likely confirm the high relative energy of the enol tautomer compared to the keto (aldehyde) form. The investigation would involve geometry optimization of both tautomers and calculation of their relative electronic energies. The transition state for the tautomerization could also be located to determine the activation energy barrier, which is expected to be substantial.

Reaction Pathway Elucidation and Transition State Analysis

A key potential reaction for 2-(2-chloroethyl)benzaldehyde is intramolecular cyclization. The proximity of the electrophilic aldehyde carbon and the chloroethyl side chain, which can act as a nucleophile after deprotonation or under certain catalytic conditions, makes this an interesting pathway to study computationally.

Reaction Pathway Elucidation:

Computational methods can be employed to map out the minimum energy path for such a cyclization. This would involve identifying the reactant, any intermediates, the transition state(s), and the final product. The calculations would provide the geometries of these species and their relative energies, allowing for the construction of a reaction energy profile.

Transition State Analysis:

Locating the transition state (TS) is crucial for understanding the kinetics of the reaction. For the intramolecular cyclization of 2-(2-chloroethyl)benzaldehyde, the TS would likely involve the partial formation of a new C-C bond between the aldehyde carbon and a carbon of the ethyl chain, along with the simultaneous breaking of the C-Cl bond or a C-H bond depending on the proposed mechanism.

Frequency calculations are performed on the optimized TS geometry. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Table 2: Hypothetical Energetic Data for a Proposed Intramolecular Cyclization Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | 2-(2-Chloroethyl)benzaldehyde | 0.00 |

| Transition State (TS) | Cyclization transition state | 25 - 35 |

| Intermediate | Cyclic intermediate | 5 - 10 |

| Product | Final cyclized product | -10 to -5 |

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction pathway elucidation studies.

Computational Support for Chemoinformatics and Molecular Design

Computational studies on 2-(2-chloroethyl)benzaldehyde can provide valuable data for chemoinformatics and molecular design efforts.

Chemoinformatics:

Calculated molecular descriptors for 2-(2-chloroethyl)benzaldehyde and its virtual derivatives can be used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate structural features with biological activity or physicochemical properties.

Table 3: Selected Calculated Molecular Descriptors for 2-(2-Chloroethyl)benzaldehyde

| Descriptor | Value (Hypothetical) |

| Molecular Weight | 168.62 g/mol |

| LogP | 2.5 - 3.0 |

| Dipole Moment | 3.0 - 3.5 D |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| Polar Surface Area | 17.07 Ų |

Note: These values are estimates and would be precisely determined through computational calculations.

Molecular Design:

The structure of 2-(2-chloroethyl)benzaldehyde can serve as a scaffold for the design of new molecules with desired properties. For instance, molecular docking studies could be performed to investigate the binding of this compound and its derivatives to a biological target. The aldehyde and chloroethyl groups provide functional handles that can be modified to optimize interactions with a protein's active site. Computational analysis of the electrostatic potential surface can guide these modifications by identifying regions of the molecule that are electron-rich or electron-poor, suggesting favorable points for interaction with complementary residues in a receptor.

Applications of 2 2 Chloroethyl Benzaldehyde in Advanced Organic Synthesis

Precursor and Building Block in the Synthesis of Complex Organic Molecules

The dual reactivity of 2-(2-chloroethyl)benzaldehyde makes it an important starting material in multi-step synthetic sequences. The aldehyde group can undergo a wide array of reactions, including condensation, oxidation, reduction, and the formation of imines, while the chloroethyl group provides a handle for nucleophilic substitution or participation in cyclization reactions. This combination of functionalities allows for the strategic construction of complex molecular frameworks.

Intermediate in the Synthesis of Nitrogen Mustard Analogs and Related Alkylating Agents

Nitrogen mustards are a class of bifunctional alkylating agents characterized by the presence of a bis(2-chloroethyl)amino group. wikipedia.org These compounds are known for their ability to form covalent linkages with biological macromolecules, a property that has been extensively studied. The synthesis of novel nitrogen mustard analogs often involves the incorporation of the bis(2-chloroethyl)amino moiety onto various molecular scaffolds to modulate their chemical properties.

While direct synthesis of nitrogen mustards from 2-(2-chloroethyl)benzaldehyde is not extensively documented, a plausible synthetic pathway can be proposed based on established chemical transformations. The aldehyde functionality of 2-(2-chloroethyl)benzaldehyde can be converted into an amino group through reductive amination. Subsequent reaction of this newly formed amine with ethylene (B1197577) oxide would yield a diethanolamine (B148213) derivative. Chlorination of the hydroxyl groups using a reagent such as thionyl chloride (SOCl₂) would then furnish the desired nitrogen mustard analog, where the bis(2-chloroethyl)amino group is attached to the benzene (B151609) ring via a methylene (B1212753) bridge. This hypothetical pathway is outlined in the reaction scheme below.

Plausible Synthetic Route to a Nitrogen Mustard Analog:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reductive Amination | NH₃, H₂, Raney Ni | 2-(2-Chloroethyl)benzylamine |

| 2 | Di-alkylation | Ethylene oxide | 2-(2-(Bis(2-hydroxyethyl)amino)methyl)ethyl)benzene |

| 3 | Chlorination | SOCl₂ | N,N-Bis(2-chloroethyl)-2-(2-chloroethyl)benzylamine |

This strategic approach allows for the introduction of the pharmacologically important bis(2-chloroethyl)amino group, leveraging the reactivity of the aldehyde in 2-(2-chloroethyl)benzaldehyde. The synthesis of chromone-nitrogen mustard derivatives has been reported, where an aldehyde group was first reduced to a hydroxyl group before being linked to a nitrogen mustard moiety, demonstrating the utility of aldehydes as precursors in the synthesis of such analogs. nih.gov

Construction of Heterocyclic Systems

The unique structure of 2-(2-chloroethyl)benzaldehyde, with its ortho-disposed reactive groups, makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Benzofuranones are an important class of oxygen-containing heterocycles. While no direct synthesis of fused benzofuranone derivatives from 2-(2-chloroethyl)benzaldehyde is explicitly detailed in the reviewed literature, a potential synthetic route can be envisioned. An oxidative cyclization of the aldehyde, potentially involving the chloroethyl side chain, could lead to the formation of a lactone ring fused to the benzene ring. NHC-catalyzed oxidative cyclization of o-alkynylbenzaldehydes is a known method for synthesizing O-heterocycles, suggesting that under appropriate conditions, the chloroethyl group might participate in a similar intramolecular cyclization. nih.gov

Imidazolidinones and their sulfur analogs, imidazothiazolones, are five-membered heterocyclic rings containing nitrogen and, in the latter case, sulfur. The synthesis of these structures often involves the condensation of a carbonyl compound with a urea (B33335) or thiourea (B124793) derivative. The Biginelli reaction, for instance, is a well-known multi-component reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. unair.ac.idnih.gov

A plausible pathway to an imidazolidinone derivative from 2-(2-chloroethyl)benzaldehyde would involve an initial condensation with urea to form an N-acyliminium ion intermediate. The chloroethyl side chain could then act as an internal nucleophile, attacking the iminium carbon to effect an intramolecular cyclization, leading to the formation of a fused imidazolidinone system. A similar strategy could be employed with thiourea to access the corresponding imidazothiazolone derivatives. The intramolecular cyclization of N-(2-chloroethyl)ureas to form cyclic structures has been reported, supporting the feasibility of this approach. nih.govresearchgate.net

Proposed Synthesis of a Fused Imidazolidinone:

| Reactant 1 | Reactant 2 | Proposed Reaction | Product |

| 2-(2-Chloroethyl)benzaldehyde | Urea | Condensation followed by intramolecular cyclization | A tetracyclic fused imidazolidinone |

Benzimidazole-thiadiazole hybrids are molecules that incorporate both of these heterocyclic rings, often exhibiting interesting biological properties. The synthesis of such hybrids can involve the use of chloroethyl-substituted intermediates. A feasible route to a key chloroethyl-substituted benzimidazole (B57391) precursor could start from 2-(2-chloroethyl)benzaldehyde.